molecular formula C12H13N3OS2 B13834749 3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one

3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one

Cat. No.: B13834749
M. Wt: 279.4 g/mol
InChI Key: MJJWOSCRHBZMCX-YFHOEESVSA-N
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Description

3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring with an amino group and a dimethylamino-phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-dimethylaminobenzaldehyde with thiosemicarbazide to form an intermediate Schiff base. This intermediate is then cyclized with chloroacetic acid to yield the desired thiazolidinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and thioxo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-thioxo-thiazolidin-4-one: Lacks the dimethylamino-phenyl substituent.

    5-Phenyl-2-thioxo-thiazolidin-4-one: Contains a phenyl group instead of the dimethylamino-phenyl group.

Uniqueness

The presence of the dimethylamino-phenyl substituent in 3-Amino-5-[1-(4-dimethylamino-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one imparts unique electronic and steric properties, enhancing its reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C12H13N3OS2

Molecular Weight

279.4 g/mol

IUPAC Name

(5Z)-3-amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H13N3OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(16)15(13)12(17)18-10/h3-7H,13H2,1-2H3/b10-7-

InChI Key

MJJWOSCRHBZMCX-YFHOEESVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N

Origin of Product

United States

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